

Comparing the efficacy of 1-Benzyl-4-phenylpiperazine with first-generation antidepressants

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Compound of Interest

Compound Name: *1-Benzyl-4-phenylpiperazine*

Cat. No.: *B182925*

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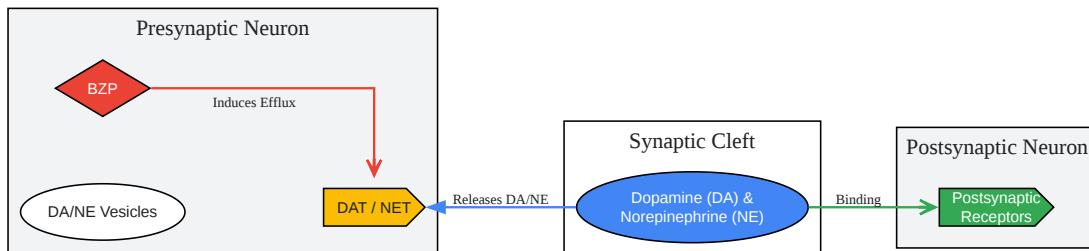
A Comparative Analysis of 1-Benzyl-4-phenylpiperazine and First-Generation Antidepressants

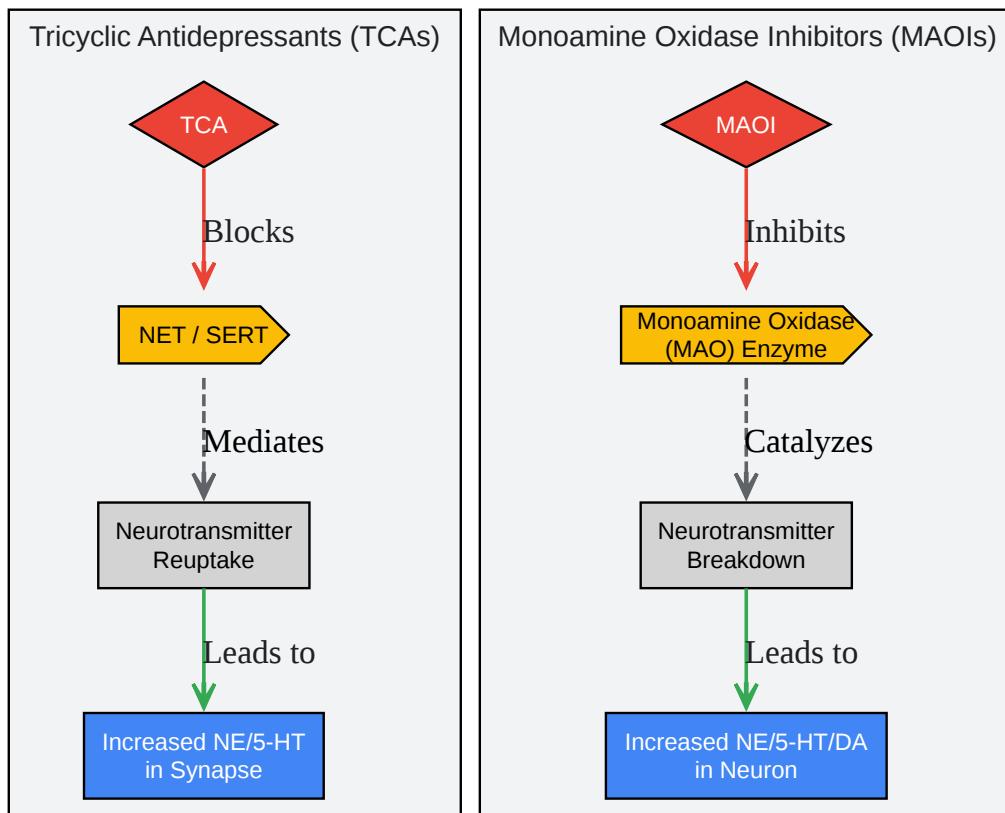
This guide provides an objective comparison of the efficacy and mechanisms of action of **1-Benzyl-4-phenylpiperazine** (BZP) and first-generation antidepressants, which primarily include Tricyclic Antidepressants (TCAs) and Monoamine Oxidase Inhibitors (MAOIs). The information is intended for researchers, scientists, and professionals in drug development, supported by available experimental data. It is important to note that **1-Benzyl-4-phenylpiperazine** is not an approved antidepressant and is primarily known as a recreational substance, while first-generation antidepressants are an established class of medications for treating depressive disorders.

Overview of Mechanisms of Action

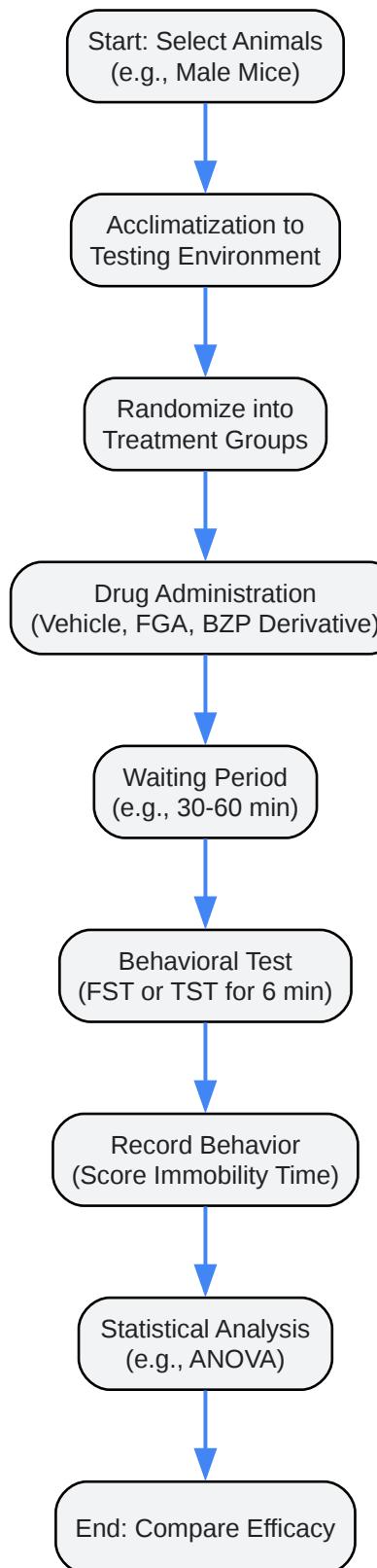
The therapeutic effects of antidepressants are largely attributed to their ability to modulate the levels of monoamine neurotransmitters—serotonin (5-HT), norepinephrine (NE), and dopamine (DA)—in the synaptic cleft.^[1] **1-Benzyl-4-phenylpiperazine** and first-generation antidepressants achieve this through fundamentally different mechanisms.

- **1-Benzyl-4-phenylpiperazine (BZP):** BZP functions as a monoamine releasing agent.[2] It acts on presynaptic transporters, such as the dopamine transporter (DAT) and norepinephrine transporter (NET), causing them to reverse their function.[3] Instead of reabsorbing neurotransmitters from the synapse, the transporters actively push dopamine and norepinephrine out of the presynaptic neuron, increasing their extracellular concentrations.[4][5] Its effect on the serotonin transporter (SERT) is considerably weaker.[3] This mechanism is similar to that of amphetamine.[3]





Mechanisms of First-Generation Antidepressants



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